1,10-Decanedicarboxylic acid xammonium salt

Description

BenchChem offers high-quality 1,10-Decanedicarboxylic acid xammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Decanedicarboxylic acid xammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59864-79-8 |

|---|---|

Molecular Formula |

C12H25NO4 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

azanium;dodecanedioate;hydron |

InChI |

InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 |

InChI Key |

AGVBUFRTWKTYON-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt

This guide provides a comprehensive technical overview of 1,10-decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, practical synthesis protocols, and potential applications, grounding all information in established scientific literature.

Section 1: Compound Identification and Core Properties

1,10-Decanedicarboxylic acid diammonium salt is the ammonium salt of dodecanedioic acid (DDDA), a C12 linear dicarboxylic acid. The neutralization of the two carboxylic acid groups with ammonia results in an ionic compound with enhanced aqueous solubility compared to its parent acid. This property is pivotal for its applications in aqueous-based formulations and syntheses.

Chemical Structure and Identification

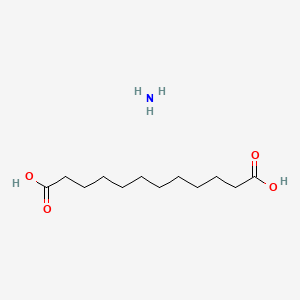

The compound consists of a central dodecanedioate anion and two ammonium cations.

Caption: Ionic structure of 1,10-decanedicarboxylic acid diammonium salt.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. Data is compiled from commercial supplier specifications and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 72447-43-9 | [1][2][3] |

| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [4][5] |

| Molecular Formula | C₁₂H₂₈N₂O₄ | [4][5] |

| Linear Formula | NH₄OOC(CH₂)₁₀COONH₄ | [4][5] |

| Molecular Weight | 264.36 g/mol | [4][5] |

| Physical Form | Solid, powder | [6] |

| Melting Point | 170 °C (decomposes) | [2][3][4] |

| Solubility | No specific data available; expected to be water-soluble. |

Section 2: Synthesis and Purification Protocol

The synthesis of 1,10-decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction. The protocol described below is designed for laboratory-scale preparation and emphasizes high purity and yield.

Synthesis Workflow

The overall process involves the reaction of the parent dicarboxylic acid with ammonium hydroxide, followed by isolation and purification of the resulting salt.

Caption: Experimental workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

Materials:

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized water

-

Ethanol, reagent grade

Procedure:

-

Dissolution of Acid: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 23.03 g (0.10 mol) of dodecanedioic acid in 100 mL of deionized water.[9]

-

Neutralization: While stirring vigorously at room temperature, slowly add ammonium hydroxide solution dropwise. The acid will begin to dissolve as it is neutralized. Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH stabilizes between 7.5 and 8.0. A slight excess ensures the complete conversion of both carboxylic acid groups. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Removal of Solvent: Transfer the clear solution to a rotary evaporator. Remove the water under reduced pressure at a bath temperature of 50-60°C until a white solid precipitate forms.

-

Purification by Recrystallization:

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of a hot 90:10 ethanol/water mixture to just dissolve the solid. Using a mixed solvent system leverages the high solubility in water and lower solubility in ethanol to achieve effective purification.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

-

Final Isolation and Drying:

-

Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals twice with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the purified product in a vacuum oven at 50°C overnight to a constant weight.

-

Section 3: Analytical Characterization

To validate the synthesis and confirm the identity and purity of the final product, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O): The ammonium protons will exchange with deuterium and may not be visible. The spectrum should show characteristic signals for the methylene groups of the C10 alkyl chain.

-

¹³C NMR (in D₂O): The spectrum will confirm the carbon backbone, with a distinct signal for the carboxylate carbon (COO⁻) appearing downfield.

-

-

Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₂H₂₈N₂O₄ (C: 54.52%, H: 10.67%, N: 10.60%).

Section 4: Thermal Stability and Decomposition

As indicated by its melting point, the salt decomposes at 170 °C.[2][3][4] This is a typical characteristic of ammonium carboxylate salts. Upon heating, they tend to lose water to form the corresponding amide. In this case, the diammonium salt would be expected to first form dodecanediamide. Further heating can lead to subsequent dehydration to form the dinitrile.

Caption: Plausible thermal decomposition pathway of the diammonium salt.

This decomposition behavior is critical for applications where the material may be subjected to high temperatures, such as in polymer synthesis.

Section 5: Applications in Research and Drug Development

While direct applications of 1,10-decanedicarboxylic acid diammonium salt are not extensively documented, its properties and those of its parent acid suggest significant potential in several areas.

-

Polymer Chemistry: Dodecanedioic acid is a key monomer for producing specialty polyamides like Nylon 6,12.[8][11] The diammonium salt, with its enhanced aqueous solubility, could be advantageous in aqueous-phase polymerization or in formulations where precise pH control is necessary.

-

Drug Formulation: As a non-toxic dicarboxylic acid, DDDA has been investigated for medical applications, including as an energy source for diabetic patients.[12] The diammonium salt could serve as a biocompatible buffering agent or as a counter-ion to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).

-

Corrosion Inhibition: The parent acid is used in corrosion inhibitors.[12] The salt form could be used to formulate aqueous-based, pH-controlled anti-corrosion coatings or fluids.

-

Surfactant Synthesis: Dicarboxylic acids are precursors for various surfactants.[13] The salt can act as a readily available, water-soluble starting material for these syntheses.

Section 6: Safety and Handling

1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant. Users should adhere to standard laboratory safety practices.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][14]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

Section 7: References

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT | 72447-43-9 [chemicalbook.com]

- 3. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 十二烷二酸 二铵盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ドデカン二酸 二アンモニウム塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,10-Decanedicarboxylic acid xammonium salt | 59864-79-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. Dodecanedioic acid [webbook.nist.gov]

- 10. Dodecanedioic acid [webbook.nist.gov]

- 11. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 13. Dodecanedioic Acid (DDDA) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 14. 1,10-Decanedicarboxylic acid, 99% | Fisher Scientific [fishersci.ca]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt (CAS 72447-43-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 1,10-Decanedicarboxylic acid diammonium salt. It delves into its chemical and physical properties, synthesis, thermal behavior, and potential applications, providing a foundational understanding for its use in research and development.

Section 1: Chemical Identity and Physicochemical Properties

1,10-Decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt, is the product of the acid-base reaction between the long-chain dicarboxylic acid, dodecanedioic acid, and two equivalents of ammonia.[1] This salt structure is crucial for certain applications where precise stoichiometry and controlled release of the constituent acid and base are required.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 72447-43-9 | [2] |

| IUPAC Name | diazanium;dodecanedioate | [1] |

| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic, Decane-1,10-dicarboxylic acid diammonium salt | [3][4] |

| Molecular Formula | C₁₂H₂₈N₂O₄ (or NH₄OOC(CH₂)₁₀COONH₄) | [1][5] |

| Molecular Weight | 264.36 g/mol | [1][5] |

| InChI Key | GPEVMRFAFMVKHK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [5] |

| Melting Point | 170 °C (decomposes) | [3][6] |

| Solubility | Information not widely available, but expected to be soluble in water. | |

| Functional Group | Carboxylic acid salt |

Section 2: Synthesis and Thermal Decomposition

Synthesis Pathway

The synthesis of 1,10-Decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction. The parent dicarboxylic acid, dodecanedioic acid, is dissolved in a suitable solvent, such as water or an alcohol, and treated with two molar equivalents of ammonia, typically in the form of aqueous ammonium hydroxide. The salt precipitates from the solution and can be isolated by filtration, followed by washing and drying.

The reaction is as follows: HOOC(CH₂)₁₀COOH + 2 NH₃ → NH₄OOC(CH₂)₁₀COONH₄

This method is analogous to the formation of other ammonium phosphate and carboxylate salts.[7][8]

Thermal Decomposition Insights

The melting point of 170 °C is noted as a decomposition temperature.[3] This is a critical characteristic of ammonium carboxylate salts. Upon heating, these salts can undergo thermal decomposition through several pathways. The primary and most common pathway is the reversible dissociation back into the constituent carboxylic acid and ammonia gas.[9][10]

Primary Pathway: NH₄OOC(CH₂)₁₀COONH₄(s) ⇌ HOOC(CH₂)₁₀COOH(l/g) + 2 NH₃(g)

This behavior is well-documented for similar salts like diammonium succinate and ammonium acetate.[9][10] The decomposition can start at temperatures as low as 70°C for some ammonium salts.[7] A secondary, and often less favorable, pathway for dicarboxylic acid salts is dehydration to form amides. In this case, heating could potentially lead to the formation of dodecanediamide.

Secondary Pathway: NH₄OOC(CH₂)₁₀COONH₄(s) → H₂NCO(CH₂)₁₀CONH₂(s) + 2 H₂O(g)

Understanding these decomposition pathways is crucial for applications in polymer synthesis or any process requiring high temperatures, as it dictates the chemical species that will be present in the reaction vessel.

Section 3: Applications and Mechanistic Roles

While specific, high-volume applications for 1,10-Decanedicarboxylic acid diammonium salt are not extensively documented in mainstream literature, its primary utility can be inferred from its chemical nature as a salt of a long-chain dicarboxylic acid.

Precursor in Polyamide Synthesis

Diamine/dicarboxylic acid salts are widely used as starting materials for the production of polyamides, such as Nylon.[11] While this compound is a salt with ammonia, not a diamine, it can serve as a precursor to dodecanedioic acid itself. The salt form ensures a high-purity, easily handled solid. In a polymerization reaction with a diamine, heating the reaction mixture would drive off the ammonia, allowing the dodecanedioic acid to react with the diamine to form the polyamide. This in-situ generation can be advantageous for controlling reaction kinetics. The parent acid, dodecanedioic acid, is a known monomer in the synthesis of Nylon 6,12.[12]

Sources

- 1. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT - Safety Data Sheet [chemicalbook.com]

- 3. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 72447-43-9 CAS MSDS (DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dodecanedioic acid 97 72447-43-9 [sigmaaldrich.com]

- 6. Sigma Aldrich Dodecanedioic acid diammonium salt 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 8. cropnutrition.com [cropnutrition.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. US9475753B2 - Process for preparing a diamine/dicarboxylic acid salt - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

Synthesis of 1,10-Decanedicarboxylic acid diammonium salt

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 1,10-decanedicarboxylic acid diammonium salt, also known as diammonium dodecanedioate. This compound serves as a crucial monomer salt, particularly in the production of long-chain polyamides like Nylon 6,12. We delve into the underlying acid-base chemistry, provide a robust, step-by-step laboratory protocol, outline essential characterization techniques for product validation, and detail critical safety considerations. This document is intended for researchers, chemists, and professionals in drug development and material science who require a reliable and well-validated procedure for producing this salt with high purity.

Introduction: The Significance of Long-Chain Diammonium Salts

Diamine/dicarboxylic acid salts are vital intermediates in the manufacturing of polyamides.[1] Specifically, 1,10-decanedicarboxylic acid diammonium salt is the direct precursor to Nylon 6,12, a high-performance engineering plastic valued for its low moisture absorption, good dimensional stability, and excellent chemical resistance. The synthesis of a high-purity monomer salt is the critical first step in producing high-molecular-weight polymer suitable for demanding applications. The process detailed herein is a classic, yet precise, acid-base neutralization reaction designed for reproducibility and scalability in a laboratory setting.

Section 1: Theoretical Foundation of the Synthesis

The synthesis of 1,10-decanedicarboxylic acid diammonium salt is governed by a straightforward acid-base neutralization reaction. The dicarboxylic acid, dodecanedioic acid (DDDA), possesses two acidic protons on its carboxyl groups. These protons are transferred to two equivalents of a base, in this case, ammonia (NH₃), supplied as ammonium hydroxide (NH₄OH in aqueous solution).

Reaction Stoichiometry: The reaction proceeds with a clear 1:2 molar ratio of the diacid to ammonia:

HOOC-(CH₂)₁₀-COOH + 2 NH₃ → [NH₄]⁺[⁻OOC-(CH₂)₁₀-COO⁻][NH₄]⁺

Each carboxyl group is deprotonated by an ammonia molecule, forming a carboxylate anion (COO⁻) and an ammonium cation (NH₄⁺). The resulting product is an ionic salt. The inductive effect of one carboxyl group enhances the acidity of the other, though this effect diminishes as the carbon chain between them lengthens.[2] Controlling the stoichiometry is paramount; an excess of ammonia is typically used to ensure the complete conversion of the diacid and to drive the equilibrium toward the product side. The subsequent isolation process is designed to remove this excess and any solvent.

Section 2: The Starting Material: 1,10-Decanedicarboxylic Acid (DDDA)

The quality of the final salt is directly dependent on the purity of the starting dicarboxylic acid. Dodecanedioic acid (DDDA) is a white, crystalline solid with a melting point of approximately 127-129 °C.[3] It has very low solubility in water at room temperature but is soluble in alcohols.[4]

Industrially, DDDA has been traditionally produced from butadiene through a multi-step chemical process involving cyclotrimerization, hydrogenation, and finally, oxidation with nitric acid.[3] More recently, sustainable bio-fermentation routes have been developed, utilizing renewable feedstocks like palm oil or other fatty acids to produce DDDA.[5] For laboratory purposes, high-purity DDDA (>99%) is commercially available and should be used to minimize purification challenges of the final salt.[4]

Section 3: Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis designed to yield approximately 25 grams of high-purity 1,10-decanedicarboxylic acid diammonium salt.

3.1 Materials and Equipment

-

Reagents:

-

1,10-Decanedicarboxylic acid (Dodecanedioic acid, DDDA, >99% purity)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Ethanol (95% or absolute)

-

Deionized water

-

-

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Digital pH meter or pH indicator strips (range 7-10)

-

Büchner funnel and vacuum flask

-

Whatman filter paper

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

3.2 Stoichiometry and Reagent Calculation

The following table summarizes the quantities for this specific protocol.

| Parameter | Value | Moles (mol) | Notes |

| Dodecanedioic Acid (DDDA) | |||

| Formula | C₁₂H₂₂O₄ | ||

| Molecular Weight | 230.30 g/mol | ||

| Mass | 23.03 g | 0.10 | Limiting Reagent |

| Ammonia (NH₃) | |||

| Source | Ammonium Hydroxide (28%) | ||

| Density of Solution | ~0.90 g/mL | ||

| Molar Ratio (NH₃:DDDA) | 2.2 : 1.0 | 10% molar excess | |

| Moles Required | 0.22 | ||

| Mass of NH₃ Required | 3.75 g | ||

| Volume of Solution | ~14.9 mL | Calculated based on concentration and density | |

| Solvents | |||

| Ethanol (95%) | 150 mL | - | Primary solvent for DDDA |

| Deionized Water | 50 mL | - | Co-solvent and vehicle for NH₄OH |

3.3 Step-by-Step Synthesis Procedure

-

Dissolution of the Diacid:

-

Place 23.03 g (0.10 mol) of dodecanedioic acid into the 500 mL three-neck flask equipped with a magnetic stir bar.

-

Add 150 mL of ethanol and 50 mL of deionized water.

-

Attach the reflux condenser and begin stirring. Gently heat the mixture to 60-70 °C using the heating mantle to ensure the complete dissolution of the diacid. The solution should become clear.

-

-

Ammonia Addition:

-

Once the diacid is fully dissolved, reduce the heat to maintain a temperature of approximately 50 °C.

-

Measure ~15 mL of the ammonium hydroxide solution and place it in the dropping funnel.

-

Add the ammonium hydroxide solution dropwise to the stirring diacid solution over a period of 30-45 minutes. This controlled addition is crucial to manage the exothermic nature of the neutralization reaction.

-

After the addition is complete, use a pH meter or pH paper to check the pH of the reaction mixture. It should be slightly alkaline (pH 8-9). If not, add a small amount of additional ammonium hydroxide until this pH is reached.

-

-

Crystallization and Product Isolation:

-

Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature while stirring.

-

As the solution cools, the diammonium salt, which is less soluble than the reactants in this solvent mixture, will begin to crystallize, often forming a white precipitate.

-

To maximize the yield, cool the flask further in an ice bath for 1-2 hours.

-

Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold ethanol.

-

Filter the crystalline slurry under vacuum. Wash the collected solid cake with two portions of cold ethanol (2 x 25 mL) to remove any unreacted starting materials and excess ammonia.

-

-

Drying:

-

Carefully transfer the filter cake to a pre-weighed watch glass.

-

Dry the product in a vacuum oven at 45-50 °C for 12-24 hours or until a constant weight is achieved. A higher temperature should be avoided to prevent the decomposition of the salt and loss of ammonia.

-

The final product should be a fine, white, free-flowing crystalline solid.[1] The expected yield is typically >90%.

-

Section 4: Product Characterization & Quality Control

Verifying the identity and purity of the synthesized salt is a self-validating step of the protocol.

-

Melting Point (Decomposition): Unlike the starting diacid, the diammonium salt does not have a sharp melting point but rather decomposes upon heating. The reported decomposition temperature for the similar dodecanedioic acid diammonium salt is around 170 °C. A significant deviation may indicate impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Disappearance of Reactant Peaks: The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) should be absent.

-

Appearance of Product Peaks: Look for the strong, broad N-H stretching bands of the ammonium ion (NH₄⁺) around 3100-3200 cm⁻¹. The sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹) will be replaced by a strong, broad asymmetric carboxylate (COO⁻) stretch at a lower wavenumber, typically around 1550-1610 cm⁻¹.

-

-

Purity by Titration: The purity and stoichiometry can be confirmed by dissolving a known mass of the salt in water and titrating with a standardized solution of hydrochloric acid (HCl). Two equivalence points should be observed, corresponding to the protonation of the two carboxylate groups.

Section 5: Safety and Handling

Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.

-

Chemical Hazards:

-

Ammonium Hydroxide (28-30%): Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. All handling must be performed in a well-ventilated fume hood.

-

Dodecanedioic Acid: May cause skin and serious eye irritation.[4][6] Inhalation of dust should be avoided.

-

Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

-

-

Procedure Hazards: The neutralization reaction is exothermic. Controlled, slow addition of the base is necessary to prevent a runaway reaction and excessive fuming.

Conclusion

This guide presents a scientifically grounded and detailed protocol for the synthesis of 1,10-decanedicarboxylic acid diammonium salt. By carefully controlling stoichiometry, reaction conditions, and isolation procedures, researchers can reliably produce this important monomer salt in high purity. The inclusion of characterization and safety protocols ensures that the synthesis is both verifiable and safe. This methodology provides a solid foundation for further research in polymer science and materials development.

References

-

Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. (2024). Biotechnology for Biofuels and Bioproducts. Available at: [Link]

-

docosanedioic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Bio-Dodecanedioic Acid (DDDA) Production. (2018). CORE. Available at: [Link]

-

Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega. Available at: [Link]

- Synthesis of 1,12-Dodecanedioic Acids. (1969). Google Patents.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

-

1 12 dodecanedioic acid. Yacoo. Available at: [Link]

-

Dodecanedioic Acid. MATSEN CHEMIE AG. Available at: [Link]

-

Ammonium dodecanedioate. PubChem, National Institutes of Health. Available at: [Link]

-

Dodecanedioic acid. Wikipedia. Available at: [Link]

-

dodecanedioic acid diammonium salt. PubChem, National Institutes of Health. Available at: [Link]

-

1,10-Decanedicarboxylic acid. ChemBK. Available at: [Link]

- Process for preparing a diamine/dicarboxylic acid salt. (2016). Google Patents.

- Preparation method of diammonium phosphate. (2010). Google Patents.

- Preparation method of 1,10-decanediol. (2015). Google Patents.

-

CHAPTER 7 DIAMMONIUM PHOSPHATE PRODUCTION. Madar. Available at: [Link]

-

Diazonium Salts | Reactions, Properties, Advantages & Uses. Allen. Available at: [Link]

-

Preparation of diammonium hydrogenphosphate. Royal Society of Chemistry. Available at: [Link]

-

18.11: Dicarboxylic Acids. (2021). Chemistry LibreTexts. Available at: [Link]

-

(PDF) Purification of an Industrial Fertilizer (Diammonium Phosphate) Using Design of Experiments. (2014). ResearchGate. Available at: [Link]

Sources

- 1. US9475753B2 - Process for preparing a diamine/dicarboxylic acid salt - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 4. Dodecanedioic Acid | 693-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dodecanedioic Acid Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dodecanedioic acid diammonium salt, the salt of a C12 α,ω-dicarboxylic acid, presents unique physicochemical properties that are of significant interest in various scientific and industrial fields, including polymer chemistry and pharmaceutical sciences. Its solubility is a critical parameter that dictates its utility in formulation, synthesis, and biological applications. This technical guide provides a comprehensive analysis of the solubility of dodecanedioic acid diammonium salt, delving into its behavior in aqueous and organic solvents, the influence of key environmental factors, and robust methodologies for its empirical determination. This document is intended to serve as a foundational resource for researchers and professionals, enabling a deeper understanding and more effective application of this compound.

Introduction: The Significance of Dodecanedioic Acid and Its Diammonium Salt

Dodecanedioic acid (DDDA) is a long-chain dicarboxylic acid with the chemical formula HOOC(CH₂)₁₀COOH.[1] Its diammonium salt, NH₄OOC(CH₂)₁₀COONH₄, is a derivative that often exhibits enhanced aqueous solubility compared to the parent acid, a characteristic that is pivotal in many of its applications. The long, flexible twelve-carbon chain imparts a degree of hydrophobicity, while the two terminal carboxylate-ammonium ion pairs provide hydrophilic character. This amphiphilic nature governs its solubility and interfacial properties.

Understanding the solubility of dodecanedioic acid diammonium salt is paramount for:

-

Reaction Chemistry: Controlling concentration in solution for polymerization and other chemical syntheses.

-

Formulation Science: Developing stable and bioavailable formulations in the pharmaceutical and cosmetic industries.[2]

-

Crystallization and Purification: Designing efficient processes for obtaining high-purity material.[3]

-

Material Science: Its utility as a precursor for polyamides, polyesters, coatings, adhesives, and corrosion inhibitors.[4]

This guide will systematically explore the solubility of dodecanedioic acid diammonium salt, providing both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties of Dodecanedioic Acid Diammonium Salt

A foundational understanding of the physicochemical properties of dodecanedioic acid diammonium salt is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₈N₂O₄ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| IUPAC Name | diazanium;dodecanedioate | [1] |

| CAS Number | 72447-43-9 | |

| Appearance | White solid | [4] |

| Melting Point | 170 °C (decomposes) |

The salt is formed from the neutralization of the two carboxylic acid groups of dodecanedioic acid with two equivalents of ammonia. In solution, it exists as dodecanedioate dianions and ammonium cations.

Solubility Profile of Dodecanedioic Acid Diammonium Salt

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For dodecanedioic acid diammonium salt, solubility is a complex interplay of its molecular structure and the properties of the solvent.

Aqueous Solubility

In aqueous media, the ionic nature of the ammonium salt significantly enhances solubility compared to the parent dodecanedioic acid, which is only sparingly soluble in water.[5] The dissolution process in water can be visualized as the dissociation of the salt into its constituent ions, which are then hydrated by water molecules.

dot graph a { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Caption: Dissolution of Dodecanedioic Acid Diammonium Salt in Water.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." The long hydrocarbon chain of the dodecanedioate anion suggests a higher affinity for less polar solvents compared to water. However, the ionic nature of the salt will limit its solubility in non-polar aprotic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylate groups and solvate the ammonium ions, leading to moderate to good solubility. For the parent dodecanedioic acid, the solubility is highest in ethanol among several organic solvents.[6] It is anticipated that the diammonium salt will also exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The solubility in these solvents is expected to be lower than in protic solvents due to the reduced ability to solvate the ammonium cations effectively.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the salt, the solubility in non-polar solvents is expected to be very low. The parent acid is soluble in hot toluene, but the salt form is unlikely to share this property to the same extent.

The following table provides a qualitative prediction of the solubility of dodecanedioic acid diammonium salt in various solvents, based on general principles and data for the parent acid.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Ionic nature and hydrogen bonding with water. |

| Ethanol | Polar Protic | Moderate to High | Hydrogen bonding and moderate polarity. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, but higher polarity. |

| Acetone | Polar Aprotic | Low to Moderate | Dipole-dipole interactions, but less effective cation solvation. |

| Toluene | Non-polar | Very Low | Mismatch in polarity. |

| Hexane | Non-polar | Very Low | Mismatch in polarity. |

Factors Influencing Solubility

The solubility of dodecanedioic acid diammonium salt is not a fixed value but is influenced by several external factors.

Effect of Temperature

For most solid solutes, solubility increases with temperature. The dissolution of dodecanedioic acid diammonium salt is expected to be an endothermic process, meaning that heat is absorbed from the surroundings during dissolution. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state, thus increasing solubility.[7] This relationship can be quantified using the van't Hoff equation.

Effect of pH

The pH of the aqueous solution has a profound impact on the solubility of the diammonium salt. The dodecanedioate anion is the conjugate base of a weak dicarboxylic acid. In acidic conditions (low pH), the carboxylate groups will be protonated, leading to the formation of the less soluble free dodecanedioic acid.[8]

C₁₂H₂₂O₄²⁻(aq) + 2H⁺(aq) ⇌ C₁₂H₂₂O₄(s)

Conversely, in neutral to basic solutions, the salt will remain in its dissociated, more soluble form. Therefore, the solubility of dodecanedioic acid diammonium salt is expected to be highest in neutral to slightly basic aqueous solutions and will decrease significantly in acidic media.[9]

dot graph b { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: The Effect of pH on the Solubility of Dodecanedioic Acid Diammonium Salt.

Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Ammonium salts of dicarboxylic acids are known to be hygroscopic.[10][11] This property is important as the absorption of atmospheric moisture can affect the physical state and stability of the solid salt, potentially leading to deliquescence. The hygroscopic nature of dodecanedioic acid diammonium salt should be considered during its handling and storage.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for research and development. Several methods can be employed, each with its own advantages and limitations.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of dodecanedioic acid diammonium salt is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of the dissolved salt in the clear supernatant or filtrate is determined using a suitable analytical technique.

dot graph c { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for the Equilibrium Solubility Method.

Analytical Techniques for Concentration Determination

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method. For dodecanedioic acid diammonium salt, a reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and a UV or evaporative light scattering detector (ELSD) can be used.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid residue is determined. This method is simple but less accurate for low solubilities and can be affected by the hygroscopicity of the salt.

-

Titration: The concentration of the dodecanedioate can be determined by acid-base titration. The ammonium ion concentration can be determined by methods such as the Kjeldahl method or by using an ion-selective electrode.

Conclusion

The solubility of dodecanedioic acid diammonium salt is a multifaceted property governed by its amphiphilic nature and influenced by temperature, pH, and the solvent system. Its enhanced aqueous solubility compared to the parent acid makes it a valuable compound in various applications. While specific quantitative solubility data remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding and predicting its behavior. The provided experimental protocols offer a reliable approach for the empirical determination of its solubility, enabling researchers and drug development professionals to harness the full potential of this versatile molecule.

References

-

Wise, M. E., Surratt, J. D., Curtis, D. B., Shilling, J. E., & Tolbert, M. A. (2003). Hygroscopic growth of ammonium sulfate/dicarboxylic acids. Journal of Geophysical Research: Atmospheres, 108(D20). [Link]

-

Peng, C., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501. [Link]

-

Solubility of Things. (n.d.). Dodecanedioic acid. Retrieved January 17, 2026, from [Link]

-

Wise, M. E., Surratt, J. D., Curtis, D. B., Shilling, J. E., & Tolbert, M. A. (2003). Hygroscopic growth of ammonium sulfate/dicarboxylic acids. ResearchGate. [Link]

-

Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., & Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(24), 12637-12646. [Link]

-

MCC - Menssing Chemiehandel & Consultants GmbH. (n.d.). Dodecanedioic Acid (DDDA). Retrieved January 17, 2026, from [Link]

-

Apelblat, A. (2005). Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures. ResearchGate. [Link]

-

PubChem. (n.d.). Dodecanedioic acid diammonium salt. Retrieved January 17, 2026, from [Link]

-

Shandong Guangtong New Materials Co., Ltd. (2020). Technical Data Sheet (TDS) of Dodecanedioic Acid. [Link]

-

Zhang, Y., et al. (2014). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents from T=(288.15 to 323.15)K. ResearchGate. [Link]

-

Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

-

Serajuddin, A. T. M. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]

-

Königsberger, E., & Gamsjäger, H. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891–893. [Link]

-

Wanders, R. J. A., & Komen, J. (2017). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Journal of Inherited Metabolic Disease, 40(5), 623–633. [Link]

-

Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

-

Poulos, S. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ViziSience. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry [Video]. YouTube. [Link]

-

Tamás, S., et al. (2012). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

-

Wang, Y., et al. (2012). Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. ResearchGate. [Link]

-

LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

Chemistry Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature?. [Link]

-

Reddit. (2023). Dicarboxylic acid solubility. [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. [Link]

-

Indiana University Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. [Link]

-

Kim, S., et al. (2019). Crystallization behavior of citric acid based on solution speciation and growth kinetics. CrystEngComm, 21(30), 4536-4543. [Link]

-

Zhang, Y., et al. (2016). Solubility of decanedioic acid in binary solvent mixtures. ResearchGate. [Link]

-

Al-Zahrani, S. M., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(24), 17094-17111. [Link]

-

Ndi, C. N., & Fonge, B. A. (2025). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 8.2: Thermodynamics of Solutions. [Link]

-

Black, S. N. (2009). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [https://www.researchgate.net/publication/228371350_On_the_Effect_of_Temperature_on_Aqueous_Solubility_of_Organic_Solids]([Link]_ of_Temperature_on_Aqueous_Solubility_of_Organic_Solids)

-

DeSimone, J. M., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Sustainable Chemistry & Engineering. [Link]

-

Glendale Community College. (n.d.). Determining the Thermodynamic Properties of Salt Dissolution. Edubirdie. [Link]

-

Chemistry Stack Exchange. (2016). The dissolution of ammonium chloride. [Link]

Sources

- 1. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ark-chem.co.jp [ark-chem.co.jp]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 11. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to 1,10-Decanedicarboxylic Acid Diammonium Salt: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanedicarboxylic acid diammonium salt, also known as dodecanedioic acid diammonium salt, is a long-chain aliphatic dicarboxylic acid salt with significant potential in various scientific and industrial fields. Its unique molecular structure, featuring a flexible twelve-carbon backbone and terminal ammonium carboxylate groups, imparts properties that make it a valuable building block in polymer chemistry and a promising excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 1,10-decanedicarboxylic acid diammonium salt consists of a dodecanedioate dianion and two ammonium cations. The chemical formula is NH₄OOC(CH₂)₁₀COONH₄.[1] The long polymethylene chain provides flexibility and hydrophobicity, while the ionic ammonium carboxylate groups at each end confer hydrophilicity and the capacity for strong intermolecular interactions, such as hydrogen bonding. This amphiphilic nature is key to many of its applications.

A summary of the key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Synonyms | Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic | [1] |

| CAS Number | 72447-43-9 | [1] |

| Molecular Formula | C₁₂H₂₈N₂O₄ | [2] |

| Molecular Weight | 264.36 g/mol | [2] |

| Appearance | White solid/powder | |

| Melting Point | 170 °C (decomposes) | [1] |

| Solubility | Information not widely available, but expected to be more water-soluble than the parent acid. |

Synthesis and Purification

The synthesis of 1,10-decanedicarboxylic acid diammonium salt is a straightforward acid-base neutralization reaction between 1,10-decanedicarboxylic acid (dodecanedioic acid) and ammonia. The parent dicarboxylic acid can be produced through various chemical and biotechnological routes, including the oxidation of cyclododecane or the microbial fermentation of alkanes or plant oil derivatives.

Experimental Protocol: Synthesis of 1,10-Decanedicarboxylic Acid Diammonium Salt

This protocol describes a general laboratory-scale synthesis of 1,10-decanedicarboxylic acid diammonium salt from dodecanedioic acid.

Materials:

-

Dodecanedioic acid (HOOC(CH₂)₁₀COOH)

-

Ammonium hydroxide solution (NH₄OH, e.g., 28-30% NH₃ in water)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of dodecanedioic acid in a minimal amount of warm ethanol. Gentle heating and stirring will facilitate dissolution.

-

Neutralization: While stirring, slowly add a stoichiometric amount (2 molar equivalents) of ammonium hydroxide solution to the ethanolic solution of the diacid. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Precipitation: Continue stirring the mixture at room temperature for 1-2 hours. The diammonium salt will precipitate out of the solution as a white solid. Cooling the mixture in an ice bath can enhance precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified 1,10-decanedicarboxylic acid diammonium salt in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Diagram of the Synthetic Workflow:

Caption: A schematic overview of the synthesis and purification process for 1,10-decanedicarboxylic acid diammonium salt.

Characterization

The structural integrity and purity of the synthesized 1,10-decanedicarboxylic acid diammonium salt can be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the diammonium salt will show characteristic peaks for the carboxylate anion (COO⁻) and the ammonium cation (NH₄⁺). The strong, broad absorption band of the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) in the parent diacid will be absent. Instead, prominent peaks corresponding to the N-H stretching vibrations of the ammonium ion will appear in the region of 3000-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct peaks for the asymmetric and symmetric stretching of the carboxylate group, typically found around 1550-1610 cm⁻¹ and 1385-1425 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the ammonium protons. The chemical shift of these protons can be concentration and solvent-dependent. The methylene protons of the alkyl chain will appear as multiplets, similar to the parent diacid. The acidic proton of the carboxylic acid group in the parent diacid (typically above 10 ppm) will be absent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons in the alkyl chain. The carbonyl carbon signal of the carboxylate group will be shifted compared to the carboxylic acid carbon in the parent molecule. Due to the symmetry of the molecule, only six distinct carbon signals are expected.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show the deprotonated molecule of the parent dicarboxylic acid ([M-H]⁻). In positive ion mode, adducts with the ammonium cation might be observed.

Applications in Research and Drug Development

The unique properties of 1,10-decanedicarboxylic acid diammonium salt make it a versatile compound with several current and potential applications, particularly in polymer synthesis and pharmaceutical sciences.

Polymer Chemistry: A Monomer for Polyamides

Long-chain dicarboxylic acids and their salts are important monomers in the synthesis of polyamides. 1,10-Decanedicarboxylic acid, often in the form of its salt or ester, is a key component in the production of high-performance nylons, such as Nylon 6,12. The diammonium salt can be used in a salt monomer method for polycondensation.

Diagram of Polyamide Synthesis:

Caption: The polycondensation reaction of 1,10-decanedicarboxylic acid diammonium salt with a diamine to form a polyamide.

Pharmaceutical Applications: Excipient for Controlled Drug Delivery

The amphiphilic nature and potential for forming stable, ordered structures make long-chain dicarboxylic acid salts attractive as excipients in drug delivery systems.[3][4][5] They can be used to form matrices for the controlled release of therapeutic agents. The ionic and hydrogen-bonding interactions can help to encapsulate drug molecules and modulate their release profile. The long alkyl chain can also provide a hydrophobic environment, which may be beneficial for the formulation of poorly water-soluble drugs.

Potential Mechanisms for Controlled Release:

-

Matrix Formation: The salt can form a solid matrix in which a drug is dispersed. The drug is then released as the matrix slowly dissolves or erodes.

-

Self-Assembled Systems: In aqueous environments, the amphiphilic nature of the salt may lead to the formation of micelles or other self-assembled structures that can encapsulate drugs.

-

Ionic Interactions: The ammonium and carboxylate groups can interact with charged drug molecules, influencing their release from a formulation.

Safety and Handling

1,10-Decanedicarboxylic acid diammonium salt is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the solid material. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,10-Decanedicarboxylic acid diammonium salt is a compound with a unique combination of a long, flexible hydrophobic chain and terminal hydrophilic ionic groups. This structure underpins its utility as a monomer in the synthesis of high-performance polyamides and suggests its potential as a functional excipient in the design of advanced drug delivery systems. The straightforward synthesis and the ability to tune properties through the choice of the parent dicarboxylic acid make it a versatile platform for materials and pharmaceutical research. Further investigation into its solid-state structure and its interactions with active pharmaceutical ingredients will undoubtedly open up new avenues for its application in drug development and beyond.

References

-

PubChem. dodecanedioic acid diammonium salt. [Link]

-

NIST. Dodecanedioic acid. [Link]

-

PubMed. Designing anti-bacterial supramolecular gels from primary ammonium dicarboxylate (PAD) salts for self-delivery applications. [Link]

-

PubMed. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers. [Link]

-

RSC Publishing. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. [Link]

-

PubMed. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. [Link]

-

MDPI. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

-

PubMed. Pharmaceutical salts of ciprofloxacin with dicarboxylic acids. [Link]

-

Imperial College London. Long-lasting nanoparticles for controlled release drug delivery. [Link]

-

RSC Publishing. Amphiphilic designer nano-carriers for controlled release: from drug delivery to diagnostics. [Link]

-

ResearchGate. Controlled Release. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 3. Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Long-lasting nanoparticles for controlled release drug delivery | Imperial for business | Imperial College London [imperial.ac.uk]

- 5. Amphiphilic designer nano-carriers for controlled release: from drug delivery to diagnostics - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Decomposition of 1,10-Decanedicarboxylic Acid Diammonium Salt

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of 1,10-decanedicarboxylic acid diammonium salt, a critical precursor in the synthesis of high-performance polyamides. Also known as dodecanedioic acid diammonium salt, this "nylon salt" undergoes a controlled polycondensation reaction upon heating to form Polyamide 12 (PA12), releasing water and ammonia as byproducts.[1][2] This document elucidates the underlying chemical mechanisms, details robust experimental protocols for analysis using thermogravimetric analysis (TGA), and discusses the key process parameters that govern the reaction. It is intended for researchers, chemists, and materials scientists engaged in polymer development and thermal analysis.

Introduction: The Foundation of Polyamide 12 Synthesis

1,10-Decanedicarboxylic acid, more systematically named dodecanedioic acid (DDDA), is a C12 α,ω-dicarboxylic acid that serves as a fundamental building block for various polymers, including Polyamide 6,12 and, crucially, Polyamide 12.[1][2][3] When neutralized with ammonia, it forms the diammonium salt, a stable, solid monomer salt ideal for polymerization processes.

The thermal decomposition of this salt is not a degradation process in the conventional sense but rather a deliberate and essential step in melt polycondensation. This process leverages heat to drive off volatile byproducts, facilitating the formation of strong, repeating amide linkages that constitute the backbone of the resulting polyamide. The resulting polymer, Polyamide 12 (Nylon 12), is a high-performance engineering thermoplastic prized for its low moisture absorption, excellent chemical resistance, and robust mechanical properties, making it suitable for applications ranging from automotive components to additive manufacturing.[4][5]

Theoretical Framework: The Chemistry of Polycondensation

The conversion of the diammonium salt to a polyamide is a classic example of step-growth polymerization. The process is governed by equilibrium chemistry, where the removal of volatile byproducts is essential to drive the reaction toward the formation of a high molecular weight polymer.

The Starting Material: 1,10-Decanedicarboxylic Acid Diammonium Salt

-

Molecular Formula : C₁₂H₂₈N₂O₄[6]

-

Structure : [NH₄]⁺[⁻OOC-(CH₂)₁₀-COO⁻][NH₄]⁺

-

Key Properties : A white, crystalline solid with a defined decomposition temperature around 170°C.[7] It is the equimolar salt of a dicarboxylic acid and a weak base (ammonia), ensuring the 1:1 stoichiometry required for high polymer formation.

The General Reaction Pathway

The overall process can be summarized in two main stages:

-

Initial Decomposition and Amide Formation : The salt first decomposes to form a mixture of amino acid and diamide intermediates, with the loss of ammonia and water.

-

Polycondensation : These intermediates then react with each other at higher temperatures, eliminating water to form long polyamide chains.

The simplified overall reaction is: n [NH₄]⁺[⁻OOC-(CH₂)₁₀-COO⁻][NH₄]⁺ → [-NH-CO-(CH₂)₁₀-CO-]n + 2n H₂O + 2n NH₃

Mechanistic Insights

The thermal decomposition proceeds through a series of equilibrium steps. Initially, heating causes the salt to dissociate back into dodecanedioic acid and ammonia. The carboxylic acid groups then react with ammonia to form amide groups, releasing water. As the temperature increases, these amide groups can react with remaining carboxylic acid groups, extending the polymer chain through a process of polycondensation. The continuous removal of water and ammonia from the reaction vessel is critical to shift the equilibrium towards the high molecular weight polyamide, in accordance with Le Châtelier's principle.

Caption: Reaction pathway from diammonium salt to polyamide.

Experimental Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an indispensable technique for studying this process. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a quantitative profile of the decomposition stages.[8][9][10]

Interpreting the TGA Curve

A typical TGA experiment on 1,10-decanedicarboxylic acid diammonium salt under an inert nitrogen atmosphere reveals distinct mass loss events:

-

Moisture Loss ( < 150°C): An initial, small mass loss corresponding to adsorbed moisture.[9][10]

-

Primary Decomposition (approx. 170°C - 250°C): A significant mass loss associated with the liberation of ammonia and water as the salt converts to oligomeric amides.

-

Polycondensation (approx. 250°C - 400°C): A continued, slower mass loss as these oligomers polymerize into high molecular weight Polyamide 12, releasing additional water.

-

Polymer Degradation ( > 400°C): At very high temperatures, the polymer backbone itself begins to degrade.[11] The onset of this degradation is a key indicator of the thermal stability of the final polyamide.[12]

Data Presentation: TGA Profile of Diammonium Salt Decomposition

The following table summarizes the expected events and corresponding mass losses during a typical TGA run.

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Description |

| 50 - 150 | Dehydration (adsorbed water) | Variable | Loss of physically bound moisture from the sample.[9] |

| 170 - 250 | Salt Decomposition / Pre-polymerization | ~13.0% (as NH₃) | Initial loss of ammonia and some water to form amide intermediates and oligomers. |

| 250 - 400 | Polycondensation | ~13.7% (as H₂O) | Elimination of water as oligomers react to form high molecular weight polyamide. |

| > 420 | Polymer Degradation | Up to 100% | Cleavage of the polyamide backbone, leading to complete volatilization of the material.[11][12] |

Protocol for Thermogravimetric Analysis

Objective: To quantify the thermal decomposition stages of 1,10-decanedicarboxylic acid diammonium salt.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry diammonium salt into a standard TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidation.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution of events and experimental time.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature. Plot the mass (%) and the first derivative of the mass loss (DTG, %/°C) against temperature.

-

Analysis:

-

Determine the onset temperature for each mass loss step from the TGA curve.

-

Identify the peak temperature of each decomposition event from the DTG curve.

-

Quantify the percentage mass loss for each distinct step.

-

Confirm the final residue amount (which should be near zero for a clean decomposition).

-

Self-Validation: The experimental mass losses for the decomposition and polycondensation stages should closely align with the theoretical values calculated from the reaction stoichiometry. Evolved Gas Analysis (EGA), by coupling the TGA to a mass spectrometer or FTIR, can be used to definitively identify the evolved species (H₂O, NH₃) at each stage, providing ultimate validation.[13]

Key Process Parameters and Their Influence

-

Temperature & Heating Rate: A slower heating rate can improve the resolution between decomposition events but may not be representative of industrial melt-spinning processes. Higher final temperatures and sufficient residence time are necessary to maximize molecular weight by driving the polycondensation reaction to completion.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is mandatory. Oxygen presence at high temperatures will cause oxidative degradation, leading to chain scission, discoloration (yellowing), and inferior mechanical properties in the final polymer.

-

Pressure & Purge Flow: Conducting the polycondensation stage under vacuum or with a high flow of inert gas is crucial. This actively removes water and ammonia, preventing equilibrium from being reached and promoting the formation of long polymer chains, thereby increasing the final molecular weight.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire analytical process, from sample handling to final data interpretation.

Caption: Workflow for TGA analysis of diammonium salt.

Safety Protocols

-

Chemical Handling: 1,10-decanedicarboxylic acid and its salt may cause skin and eye irritation.[6] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn.

-

Thermal Hazards: The TGA furnace reaches high temperatures. Ensure the instrument is cool before loading or unloading samples.

-

Hazardous Decomposition Products: The primary decomposition products are ammonia and water vapor. Thermal degradation of the parent acid or resulting polymer at high temperatures can release carbon monoxide (CO) and carbon dioxide (CO₂).[14] All thermal experiments must be conducted in a well-ventilated area or within a fume hood.

Conclusion

The thermal decomposition of 1,10-decanedicarboxylic acid diammonium salt is a controlled and fundamental process for the production of Polyamide 12. Thermogravimetric analysis serves as a powerful tool to deconstruct this multi-step reaction, allowing for the precise quantification of moisture content, salt-to-oligomer conversion, and the polycondensation process. By carefully controlling process parameters such as temperature, atmosphere, and pressure, researchers can optimize the reaction to produce a high-molecular-weight polymer with desired thermal stability and physical properties. A thorough understanding of this decomposition pathway is essential for quality control, process optimization, and the development of next-generation polyamide materials.

References

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1,10-Decanedicarboxylic acid.

- MDPI. (2024, January 4). Synthesis of High-Value Bio-Based Polyamide 12,36 Microcellular Foams with Excellent Dimensional Stability and Shape Recovery Properties.

- Chongqing Chemdad Co. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data of anionic nylon 6 and nylon 612 copolymers.

- Wiley Online Library. (n.d.). Synthesis and properties of neat, hybrid, and copolymeric polyamide 12 microparticles and composites on their basis.

- ChemBK. (n.d.). 1,10-Decanedicarboxylic acid.

- ResearchGate. (n.d.). 1: Synthesis of a polymer, polyamide-12, with 2 function end groups from a monomer.

- Chemicalbook. (n.d.). DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT - Safety Data Sheet.

- JCIA BIGDr. (2016, March 31). Product Safety Summary for Dodecanedioic Acid.

- MDPI. (n.d.). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments.

- TA Instruments. (n.d.). Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS.

- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.

- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

- Google Patents. (n.d.). US8124686B2 - Process for the manufacture of polyamide-12 powder with a high melting point.

- Google Patents. (n.d.). EP1571173B1 - Process for producing polyamide-12 powder with high melting point.

- Wikipedia. (n.d.). Dodecanedioic acid.

- PubChem. (n.d.). dodecanedioic acid diammonium salt.

Sources

- 1. jcia-bigdr.jp [jcia-bigdr.jp]

- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. US8124686B2 - Process for the manufacture of polyamide-12 powder with a high melting point - Google Patents [patents.google.com]

- 6. dodecanedioic acid diammonium salt | C12H28N2O4 | CID 6453865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DECANE-1,10-DICARBOXYLIC ACID DIAMMONIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments [mdpi.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tainstruments.com [tainstruments.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1,10-Decanedicarboxylic Acid Diammonium Salt: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,10-decanedicarboxylic acid diammonium salt (CAS 72447-43-9), a molecule of interest in materials science and drug development. While direct spectroscopic data for this salt is not widely published, this document synthesizes data from its parent compound, 1,10-decanedicarboxylic acid (dodecanedioic acid), with fundamental principles of spectroscopic analysis for ammonium carboxylate salts. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for obtaining and interpreting spectroscopic data.

Introduction: Chemical Identity and Significance

1,10-Decanedicarboxylic acid diammonium salt is the salt formed from the reaction of 1,10-decanedicarboxylic acid, a C12 α,ω-dicarboxylic acid, and two equivalents of ammonia.[1] The parent acid, also known as dodecanedioic acid (DDDA), is a versatile molecule used in the synthesis of polymers like nylon 612, as well as in coatings, corrosion inhibitors, and surfactants.[2] The formation of the diammonium salt modifies the physicochemical properties of the parent acid, notably increasing its aqueous solubility and altering its melting point, which is reported to be 170 °C with decomposition.[3] Understanding the spectroscopic signature of this salt is crucial for quality control, reaction monitoring, and characterization in various applications.

Chemical Structure:

-

Name: 1,10-Decanedicarboxylic acid diammonium salt

-

Synonyms: Dodecanedioic acid diammonium salt, Ammonium dodecanedioate dibasic[3]

-

Molecular Formula: C₁₂H₂₈N₂O₄[1]

-

Molecular Weight: 264.36 g/mol [1]

-

CAS Number: 72447-43-9[3]

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 1,10-decanedicarboxylic acid diammonium salt, based on the well-documented spectra of dodecanedioic acid and the known effects of converting a carboxylic acid to an ammonium carboxylate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The key changes from the acid to the salt will be observed in the chemical shifts of the carbons and protons near the carboxylate group and the disappearance of the acidic proton signal.

The proton NMR spectrum of the parent acid, dodecanedioic acid, shows characteristic signals for the methylene protons.[4] For the diammonium salt, the most significant change is the absence of the acidic proton from the carboxylic acid, which is typically a broad singlet far downfield (>10 ppm). The ammonium protons (NH₄⁺) will be present, but their signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In an aqueous solvent like D₂O, the ammonium protons may exchange with deuterium, potentially leading to a diminished or absent signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,10-Decanedicarboxylic Acid Diammonium Salt

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₂-COO⁻NH₄⁺ (α-protons) | ~2.2 | Triplet | 4H | The protons adjacent to the carboxylate group are expected to be slightly shielded compared to the acid due to the negative charge on the carboxylate. |

| -CH₂-CH₂-COO⁻ (β-protons) | ~1.5-1.6 | Multiplet | 4H | These protons are further from the electron-withdrawing carboxylate group. |

| -(CH₂)₈- (γ to ε protons) | ~1.2-1.4 | Multiplet | 12H | The bulk of the methylene protons in the long alkyl chain will overlap in a broad signal. |

| NH₄⁺ | Variable (e.g., ~7.0 in DMSO-d₆) | Broad Singlet | 8H | The chemical shift is highly variable and the peak is often broad due to quadrupolar relaxation and exchange. |

The conversion of the carboxylic acid to a carboxylate anion results in a significant upfield shift (to a lower ppm value) for the carboxyl carbon due to increased electron density.[5] The chemical shifts of the alkyl chain carbons will be less affected, with minor shifts observed for the carbons closest to the ends of the chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,10-Decanedicarboxylic Acid Diammonium Salt

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -C OO⁻NH₄⁺ | ~180-182 | The carboxylate carbon is significantly shielded compared to the carboxylic acid carbon (~175-178 ppm). This is a key indicator of salt formation. |

| -C H₂-COO⁻ (α-carbon) | ~35-37 | Minor shift expected from the parent acid. |

| -C H₂-CH₂-COO⁻ (β-carbon) | ~25-27 | Minor shift expected from the parent acid. |

| -(C H₂)₈- | ~29-31 | The central methylene carbons are in a very similar electronic environment to the parent acid. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The transition from a carboxylic acid to an ammonium carboxylate salt is marked by very distinct changes in the IR spectrum.

The spectrum of the parent dodecanedioic acid shows a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch at around 1700 cm⁻¹.[6]

For the diammonium salt, the following changes are expected:

-

Disappearance of the broad O-H stretch: The acidic proton is no longer present.

-

Appearance of N-H stretches: A broad, strong band from the ammonium cation (NH₄⁺) will appear in the region of 3000-3300 cm⁻¹.

-

Shift in the Carbonyl Stretch: The C=O stretch of the carboxylic acid will be replaced by two distinct stretches for the carboxylate anion (COO⁻):

-

Asymmetric stretch: A strong band around 1550-1610 cm⁻¹.

-

Symmetric stretch: A weaker band around 1380-1420 cm⁻¹.

-

-

N-H Bending: A bending vibration for the ammonium ion is expected around 1400-1450 cm⁻¹.

Table 3: Key Predicted FT-IR Absorption Bands for 1,10-Decanedicarboxylic Acid Diammonium Salt

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₄⁺) | 3000-3300 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Asymmetric Stretch (COO⁻) | 1550-1610 | Strong |

| N-H Bend (NH₄⁺) | 1400-1450 | Medium |

| C=O Symmetric Stretch (COO⁻) | 1380-1420 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry of the diammonium salt can be complex due to the ionic and thermally labile nature of the compound. Techniques like Electrospray Ionization (ESI) are generally more suitable than Electron Ionization (EI).

Under ESI-MS in positive ion mode, one might expect to observe the parent acid with a proton and one or two ammonium adducts:

-

[M+H]⁺ (corresponding to the free acid): m/z ≈ 231.15

-

[M+NH₄]⁺ (mono-ammonium adduct of the free acid): m/z ≈ 248.18

-

[M-H+2NH₄]⁺ (the intact salt cation): m/z ≈ 265.21

In negative ion mode, the deprotonated parent acid would be observed:

-

[M-H]⁻: m/z ≈ 229.14

Under thermal conditions, such as in a GC-MS inlet, the salt is likely to decompose back to the volatile dicarboxylic acid, meaning the resulting mass spectrum would likely be that of dodecanedioic acid.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment being used.

Sample Preparation

-

NMR: Dissolve the sample in a suitable deuterated solvent. For ¹H NMR, D₂O is a good choice to observe the exchange of the ammonium protons, while aprotic polar solvents like DMSO-d₆ will allow for their observation. For ¹³C NMR, D₂O or methanol-d₄ can be used.

-

FT-IR: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-